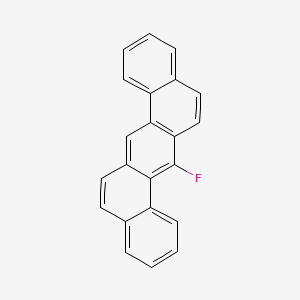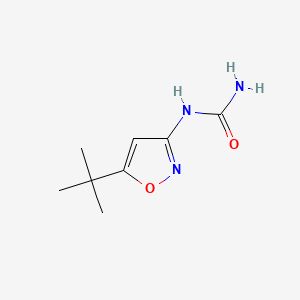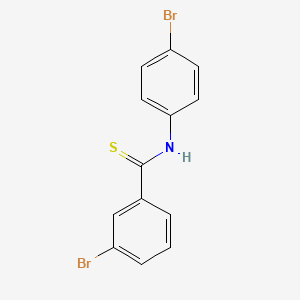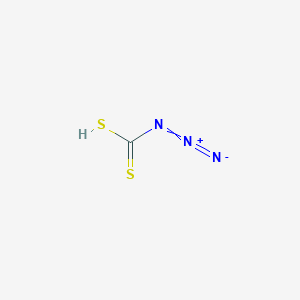
Tetrakis(2-hydroxyethyl)ammonium stearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(2-hydroxyethyl)ammonium stearate is a chemical compound with the molecular formula C26H55NO6. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its ability to form stable complexes and its role as a surfactant.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrakis(2-hydroxyethyl)ammonium stearate can be synthesized through the reaction of stearic acid with tetrakis(2-hydroxyethyl)ammonium chloride. The reaction typically involves heating the mixture under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The product is then purified through recrystallization or other suitable methods to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated equipment. The process may include continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tetrakis(2-hydroxyethyl)ammonium stearate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stearic acid derivatives, while reduction can produce alcohols or other reduced forms.
Aplicaciones Científicas De Investigación
Tetrakis(2-hydroxyethyl)ammonium stearate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: The compound is employed in biological studies for its ability to interact with cell membranes and proteins.
Industry: The compound is used in the production of cosmetics, detergents, and other personal care products.
Mecanismo De Acción
The mechanism of action of tetrakis(2-hydroxyethyl)ammonium stearate involves its interaction with molecular targets such as cell membranes and proteins. The compound’s amphiphilic nature allows it to form micelles and other structures that can encapsulate and transport various molecules. This property is particularly useful in drug delivery systems, where the compound can enhance the solubility and bioavailability of therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
- Tetrakis(2-hydroxyethyl)ammonium chloride
- Tetrakis(2-hydroxyethyl)ammonium bromide
- Tetrakis(2-hydroxyethyl)ammonium sulfate
Uniqueness
Tetrakis(2-hydroxyethyl)ammonium stearate is unique due to its long stearate chain, which imparts distinct hydrophobic properties. This makes it particularly effective as a surfactant and emulsifying agent compared to its counterparts with shorter or different anionic groups.
Propiedades
Número CAS |
94109-15-6 |
|---|---|
Fórmula molecular |
C18H35O2.C8H20NO4 C26H55NO6 |
Peso molecular |
477.7 g/mol |
Nombre IUPAC |
octadecanoate;tetrakis(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C18H36O2.C8H20NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;10-5-1-9(2-6-11,3-7-12)4-8-13/h2-17H2,1H3,(H,19,20);10-13H,1-8H2/q;+1/p-1 |
Clave InChI |
HKWINVFGQLOGBS-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)[O-].C(CO)[N+](CCO)(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



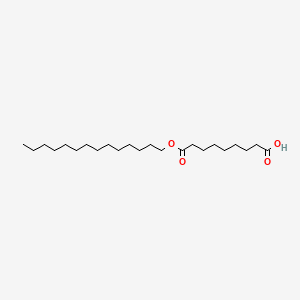

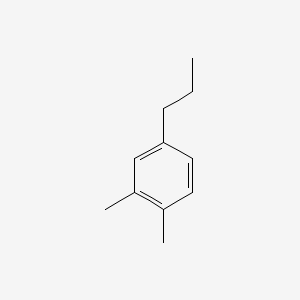
![1-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine](/img/structure/B12646881.png)


![(2E,4E)-3-methyl-5-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)phenyl]penta-2,4-dienoic acid](/img/structure/B12646905.png)
